3-Deoxy-D-xylo-hexonic acid
Description
Contextualization within Carbohydrate Chemistry
Carbohydrates, often referred to as saccharides, are polyhydroxy aldehydes or ketones, or substances that yield these upon hydrolysis. libretexts.org They are broadly classified into monosaccharides, disaccharides, and polysaccharides based on the number of sugar units they contain. libretexts.orgyoutube.com Deoxy sugars are a significant subclass of carbohydrates where a hydroxyl group has been replaced by a hydrogen atom. This structural modification profoundly influences the chemical and biological properties of the sugar. unimed.edu.ng
Hexonic acids are sugar acids derived from hexoses, which are six-carbon monosaccharides. Specifically, they are aldonic acids, meaning the aldehyde functional group of an aldose has been oxidized to a carboxylic acid. Deoxyhexonic acids, therefore, are hexonic acids that also feature one or more deoxy positions. 3-Deoxy-D-xylo-hexonic acid is a specific example of such a compound, characterized by the absence of a hydroxyl group at the third carbon position of a D-xylo-hexonic acid backbone.
The removal of a hydroxyl group can alter a molecule's polarity, reactivity, and conformational preferences. nih.gov For instance, studies have shown that the absence of the C-3 hydroxyl group can influence the formation of anhydrides in aqueous acid. nih.gov These structural nuances are critical in understanding the role of deoxyhexonic acids in various chemical and biological systems.
Nomenclature and Stereoisomeric Considerations of Hexonic Acids
The systematic naming of hexonic acids and their deoxy derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent chain is the longest carbon chain that includes the carboxyl group. docbrown.info The carbons are numbered starting from the carboxyl carbon as C1. docbrown.info The stereochemistry is indicated using the D/L system, which relates the configuration of the chiral center furthest from the carboxyl group to that of glyceraldehyde. Further stereochemical detail is provided by designating the configuration at each chiral center using the (R/S) system. docbrown.info
Hexonic acids possess multiple chiral centers, leading to a large number of possible stereoisomers. For a standard hexonic acid with four chiral centers, there are 2^4 = 16 possible stereoisomers (eight D/L pairs). The names, such as "D-gluco," "D-manno," "D-galacto," etc., describe the specific stereochemical arrangement of the hydroxyl groups along the carbon chain.
In the case of this compound, the "3-Deoxy" prefix indicates the absence of the hydroxyl group at the C-3 position. The "D-xylo" designation specifies the stereochemistry at the remaining chiral centers (C-2, C-4, and C-5), relating it to the configuration of D-xylose.
The presence or absence of hydroxyl groups significantly impacts the conformational preferences of these molecules, particularly in their cyclic lactone forms. nih.gov Computational studies have explored the conformational preferences of various deoxyhexonic acids, revealing shifts between different chair and boat conformations depending on the location of the deoxygenation. nih.gov
Historical Perspective on Deoxyaldonic Acid Research
Research into deoxyaldonic acids is intrinsically linked to the broader study of carbohydrates and their degradation products. Early investigations into the reactions of sugars under various conditions, such as alkaline degradation, led to the identification of deoxyaldonic acids as key products. nih.gov For example, the hydrothermolysis of common carbohydrates like D-glucose and cellobiose (B7769950) has been shown to produce small quantities of 3-deoxyhexonic acids. nih.gov
The development of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in the isolation, identification, and structural elucidation of deoxyaldonic acids. unito.it These methods allow for the detailed characterization of complex mixtures and the unambiguous assignment of stereochemistry.
More recent research has focused on the synthesis of deoxyaldonic acids and their derivatives for various applications. researchgate.net Synthetic routes have been developed from readily available starting materials like D-glucose. researchgate.net Furthermore, the study of deoxyaldonic acids has extended beyond terrestrial chemistry, with investigations into their presence and enantiomeric distribution in meteorites, which has implications for understanding the origins of life. nasa.govdntb.gov.ua
The ongoing exploration of deoxyaldonic acids continues to provide valuable insights into carbohydrate chemistry, reaction mechanisms, and their potential roles in biological and astrobiological processes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
18521-63-6 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12) |
InChI Key |
YGMNHEPVTNXLLS-UHFFFAOYSA-N |
SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
Isomeric SMILES |
C([C@H]([C@@H](CO)O)O)[C@H](C(=O)O)O |
Canonical SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
Origin of Product |
United States |
Occurrence and Biosynthetic/chemical Formation Pathways of 3 Deoxy D Xylo Hexonic Acid
Formation via Alkaline Degradation of Carbohydrates
The formation of 3-deoxyhexonic acids, including the D-xylo isomer, is a known consequence of the alkaline degradation of carbohydrates. This process, often referred to as saccharinic acid formation, occurs when reducing sugars are subjected to alkaline conditions. The reaction proceeds through a series of enolizations, eliminations, and rearrangements.
Specifically, the synthesis of 3-deoxy-D-xylo-hexono-1,4-lactone, a direct precursor to 3-Deoxy-D-xylo-hexonic acid, has been achieved from D-galactose under environmentally friendly conditions. researchgate.net This synthesis confirms a viable pathway for the formation of this specific isomer from a common hexose (B10828440) sugar. The reaction involves the transformation of the sugar backbone, leading to the formation of a new chiral center at the second carbon position. researchgate.net
The general mechanism for the formation of 3-deoxyhexonic acids from hexoses like glucose and fructose (B13574) in an alkaline medium involves several key steps:
Enolization: The sugar isomerizes to form an enediol intermediate.
Elimination: A hydroxyl group is eliminated from the C-3 position.
Rearrangement: A benzilic acid-type rearrangement of the resulting dicarbonyl intermediate leads to the formation of the saccharinic acid.
The specific stereochemistry of the resulting 3-deoxyhexonic acid is dependent on the stereochemistry of the starting sugar and the reaction conditions.
Hydrothermal Decarboxylation Processes
Hydrothermal processing, which uses hot, pressurized water as a solvent and reactant, is a key technology in the conversion of biomass into biofuels and valuable chemicals. mdpi.com During these processes, the carbohydrate components of biomass, such as cellulose (B213188) and hemicellulose, undergo a complex series of reactions, including hydrolysis, dehydration, and degradation, leading to a wide array of products.
The formation of 3-deoxyhexonic acids can also occur under neutral hydrothermal conditions. The hydrothermolysis of D-glucose, for instance, can lead to the formation of small amounts of these acids. This provides evidence for the formation of 3-deoxy-D-erythro-hex-2-ulose, an intermediate compound that is implicated in both alkaline and acidic conversions of carbohydrates.
The table below summarizes the conditions under which this compound and related compounds are formed.
| Formation Pathway | Precursor(s) | Conditions | Product(s) |
| Alkaline Degradation | D-galactose | Alkaline | 3-Deoxy-D-xylo-hexono-1,4-lactone |
| Hydrothermal Treatment | D-glucose | Neutral hydrothermal | 3-Deoxyhexonic acids |
| Hydrothermal Liquefaction | Lignocellulosic biomass | High temperature and pressure | Various organic acids |
Natural Occurrence and Environmental Presence
While the presence of this compound in biological fluids is not extensively documented, the detection of related deoxysugar acids suggests that it may be present as a minor metabolite. Early studies identified an isomer, 3-deoxy-D-arabino-hexonic acid, in the serum of uremic patients, indicating that such compounds can be part of the human metabolome, particularly in disease states.
Modern metabolomics, which employs sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), has the potential to identify and quantify a vast array of small molecules in biological samples. However, comprehensive profiling of deoxysugar acids in large-scale metabolomics studies is still an emerging area of research, and specific data for this compound in healthy individuals remains to be established.
Carbonaceous chondrites, a class of meteorites rich in organic compounds, provide a unique window into the prebiotic chemistry of the early solar system. The Murchison meteorite, in particular, has been extensively analyzed and found to contain a remarkable diversity of organic molecules, including amino acids, nucleobases, and a variety of carboxylic acids. pnas.orgpnas.orgnih.govresearchgate.netnasa.gov
Analyses of the Murchison and other meteorites have confirmed the presence of a wide range of sugar derivatives, including sugar alcohols, sugar mono-acids (aldonic acids), and deoxysugar acids. pnas.orgresearchgate.net These findings are significant as they suggest that the building blocks of life, or at least their chemical precursors, were present in the early solar system and could have been delivered to a young Earth.
While the specific identification of this compound in meteorites has not been explicitly reported, the confirmed presence of deoxysugar acids as a class strongly suggests that it could be a component of the complex organic mixture found in these extraterrestrial materials. researchgate.net The abiotic synthesis of such compounds in extraterrestrial environments is plausible, likely occurring through aqueous alteration processes on the meteorite parent bodies.
The table below lists the classes of sugar-related compounds identified in the Murchison meteorite.
| Compound Class | Specific Examples Identified |
| Sugar Alcohols | Glycerol, Threitol |
| Sugar Mono-acids | Glyceric acid, Threonic acid, Ribonic acid |
| Deoxysugar acids | General class identified |
| Sugars | Dihydroxyacetone, Ribose, Xylose, Arabinose |
Pyrolytic Formation from Polysaccharide Degradation
The formation of this compound through the pyrolytic degradation of polysaccharides is not extensively documented in scientific literature. Pyrolysis of polysaccharides, such as cellulose and hemicelluloses (including xylan), is a complex process involving numerous competing reactions that lead to a wide array of products, including gases, bio-oil, and char. The composition of the bio-oil is particularly complex, containing various oxygenated compounds like aldehydes, ketones, furans, and carboxylic acids.
While direct evidence for the formation of this compound from polysaccharide pyrolysis is scarce, the thermal degradation of hemicelluloses, particularly xylan (B1165943), is known to produce a variety of acidic compounds. Xylan is a major component of hemicellulose and is a polymer of xylose, a five-carbon sugar. The pyrolysis of xylan primarily yields products such as acetic acid and furfural. researchgate.net
The general mechanism for the formation of acidic compounds during the pyrolysis of polysaccharides involves a series of dehydration, fragmentation, and rearrangement reactions. For instance, the acetyl groups present in some hemicelluloses are cleaved off to form acetic acid. Other short-chain carboxylic acids can be formed through the fragmentation of the sugar rings.
Although not directly observed in pyrolysis, the formation of 3-deoxyhexonic acids from the degradation of monosaccharides has been described to proceed through a benzilic acid-type rearrangement of an intermediate compound, 3-deoxy-D-erythro-hexos-2-ulose. researchgate.net It is plausible that similar intermediates could be formed during the complex thermal degradation of hexose-containing polysaccharides, which could then rearrange to form 3-deoxyhexonic acid isomers. However, this remains a hypothetical pathway in the context of pyrolysis.
Detailed studies on the pyrolysis of various biomass components have identified a multitude of compounds, but this compound has not been reported as a significant product. The table below summarizes the major classes of compounds typically identified in the bio-oil from the pyrolysis of xylan, a major component of hemicellulose.
| Product Class | Representative Compounds |
| Acids | Acetic acid, Formic acid |
| Aldehydes | Furfural, Hydroxyacetaldehyde |
| Ketones | Acetone, 1-Hydroxy-2-propanone (Acetol) |
| Furans | 2-Furanmethanol, 2,5-Dimethylfuran |
| Anhydrosugars | Levoglucosan (from cellulose) |
This table presents a generalized overview of the major product classes from xylan pyrolysis and does not imply the presence of this compound.
Further research with advanced analytical techniques would be necessary to investigate the potential formation of trace amounts of this compound during the pyrolytic degradation of specific polysaccharides under various reaction conditions. Without such dedicated studies, its formation via this pathway remains speculative.
Synthetic Methodologies and Chemical Derivatization of 3 Deoxy D Xylo Hexonic Acid
Targeted Chemical Synthesis Approaches
The construction of 3-Deoxy-D-xylo-hexonic acid and its derivatives is often accomplished through multi-step chemical syntheses, which can be resource-intensive. researchgate.net
Stereoselective Synthesis from Precursor Molecules
A general method for preparing 3-deoxyhexosaminic acids, which are structurally related to this compound, involves the hydrogenation of azido (B1232118) derivatives. tue.nl For example, 3-deoxyhexono-1,4-lactone 2-mesylates can be treated with sodium azide, followed by hydrogenation to yield the corresponding amino acids. tue.nl
| Precursor Molecule | Target Molecule/Derivative | Number of Steps | Overall Yield |
| D-Glucose | 2-Keto-3-deoxy-D-erythro-hexonic acid (KDG) | 6 | 35% researchgate.net |
| 2,3-O-isopropylidene-D-threitol | 2-Keto-3-deoxy-D-erythro-hexonic acid isopropyl ester | 5 | 47% nih.gov |
| Diethyl dithioacetals of D-altrose, D-idose, and D-talose | 3-Deoxy-D-glycero-L-gulo/ido-octonate derivatives | - | - |
Oxidation Reactions in the Preparation of Hexonic Acid Derivatives
Oxidation reactions are a cornerstone in the synthesis of hexonic acids and their derivatives. Aldehydes are readily oxidized to carboxylic acids, and this transformation is a key step in many synthetic routes. libretexts.org For example, the oxidation of 2-ethyl hexanal (B45976) is a common industrial method for producing 2-ethyl hexanoic acid. google.comatamanchemicals.com This process often utilizes catalysts such as manganese acetate, potassium acetate, or copper acetate. google.com The oxidation of hexanal to hexanoic acid can also be achieved in supercritical carbon dioxide. researchgate.net
In the context of deoxy-hexonic acids, oxidation of the corresponding deoxy-aldose is a direct route. For instance, the oxidation of glucometasaccharinic acid and this compound 6-phosphates using vanadium(V) oxide–potassium chlorate (B79027) yields the corresponding 2-keto-3-deoxy derivatives. researchgate.net Enzymatic oxidation presents a "green chemistry" alternative to traditional chemical methods. Glucose oxidase, for example, can catalyze the oxidation of various aldoses, including 2-deoxy-D-arabino-hexose, to their corresponding aldonic acids. sci-hub.se
| Starting Material | Oxidizing Agent/Catalyst | Product |
| 2-Ethyl hexanal | Oxygen-containing gas with Mn(Ac)₂, KAc, Cu(Ac)₂ catalyst | 2-Ethyl hexanoic acid google.com |
| Hexanal | Supercritical CO₂ | Hexanoic acid researchgate.net |
| Glucometasaccharinic acid 6-phosphate | Vanadium(V) oxide–potassium chlorate | 3-Deoxy-D-erythro-hexulosonic acid 6-phosphate researchgate.net |
| 2-Deoxy-D-arabino-hexose | Glucose oxidase | 2-Deoxy-D-arabino-hexonic acid sci-hub.se |
Functionalization and Derivatization for Research Applications
To facilitate analysis and expand its utility in research, this compound is often chemically modified.
Trimethylsilylation for Analytical Characterization
Trimethylsilylation is a widely used derivatization technique in gas chromatography-mass spectrometry (GC-MS) analysis of polar metabolites like carbohydrates and organic acids. nih.govmdpi.com This process replaces active hydrogen atoms in hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the analyte. nih.gov The resulting TMS derivatives of this compound and its lactone form can be readily analyzed by GC-MS. researchgate.netnist.govnist.gov The derivatization is typically carried out by treating the dried sample with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like pyridine. mdpi.com This method is crucial for metabolomics studies where accurate quantification of compounds like this compound is required. nih.gov
Phosphorylation and Related Phosphate (B84403) Derivatives
Phosphorylation is a key biological modification, and the synthesis of phosphorylated derivatives of this compound is important for studying its role in metabolic pathways. Chemical synthesis of such derivatives can be complex. For example, 3-deoxy-D-erythro-hexulosonic acid 6-phosphate has been synthesized by the oxidation of glucometasaccharinic acid 6-phosphate. researchgate.netrsc.org Another approach involves the condensation of oxalacetate (B90230) with erythrose 4-phosphate to produce 3-deoxyheptulosonic acid 7-phosphate, a related sugar acid phosphate. nih.gov Enzymatic methods, such as those using kinases, offer a more direct and often stereoselective route to phosphorylation, although their application to this compound specifically is less documented. researchgate.net
Integration into Complex Carbohydrate Derivatives
This compound can serve as a building block for the synthesis of more complex carbohydrate structures, such as oligosaccharides and nucleoside analogs. cymitquimica.combiosynth.com The synthesis of these complex molecules often involves the protection of hydroxyl groups, glycosylation reactions, and subsequent deprotection steps. For instance, derivatives of 3-amino-2,3-dideoxy-L-hexoses have been synthesized from a 2-deoxy-L-arabino-hexopyranoside precursor. nih.gov The integration of deoxy sugars into oligosaccharides is a significant area of research, with applications in the development of vaccines and other biologically active compounds. grafiati.comresearchgate.net
Structural Elucidation and Conformational Analysis of 3 Deoxy D Xylo Hexonic Acid
Spectroscopic Characterization Techniques
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is a pivotal technique for the identification of 3-Deoxy-D-xylo-hexonic acid, especially in complex matrices. Due to the low volatility of aldonic acids, derivatization is a standard prerequisite for GC/MS analysis.
Thermally assisted Hydrolysis and Methylation (THM) followed by GC/MS is an effective method for analyzing polysaccharide structures. In this process, methylated derivatives of this compound are formed and detected, serving as markers for specific monosaccharide units within a polymer. core.ac.ukresearchgate.net For instance, the presence of methylated this compound, along with 3-deoxy-D-lyxo-hexonic acid, has been identified as a pyrolysis product from polysaccharide chains containing galactose units. researchgate.netresearchgate.net
Another common derivatization technique is trimethylsilylation. The resulting trimethylsilyl (B98337) (TMS) derivatives are amenable to GC/MS analysis. The NIST Mass Spectrometry Data Center provides data on TMS derivatives of this compound, such as its 1,4-lactone and pentakis-TMS forms. nist.govnist.gov The mass spectrometer, operating under electron impact (typically 70 eV), records the fragmentation patterns, which are used for structural confirmation. core.ac.uk
Table 1: GC/MS Data for TMS Derivatives of this compound
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |
|---|---|---|---|
| 3-Deoxy-xylo-hexonic acid, 1,4-lactone, TMS | C₁₅H₃₄O₅Si₃ | 378.6840 | VULQXPQZKLTTKL-RFHHWMCGSA-N |
| 3-deoxy-xylo-hexonic acid, pentakis-TMS | C₂₁H₅₂O₆Si₅ | 541.0615 | VXOUZNJSOAZDPY-ZCNNSNEGSA-N |
Data sourced from the NIST WebBook. nist.govnist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of carbohydrates and their derivatives. While a complete NMR assignment for this compound is not extensively documented in isolation, the principles for stereochemical assignment are well-established from studies of related deoxysugars and hexonic acids. nih.govresearchgate.net
NMR techniques, including ¹H and ¹³C NMR, along with isotopic labeling, can elucidate complex reaction pathways and identify products in solution. For example, NMR has been used to show that the degradation of 3-deoxy-D-erythro-hexos-2-ulose yields 3-deoxy-D-ribo-hexonic acid and 3-deoxy-D-arabino-hexonic acid through an intramolecular hydrogen transfer, with the product ratio determined by the reaction mechanism. nih.gov In the analysis of lactones, the sum of vicinal proton coupling constants (J-values) is a reliable indicator of ring geometry, allowing for the differentiation between cis and trans isomers. tue.nl
Furthermore, theoretical calculations support experimental NMR data. A polarizable continuum solvation model has demonstrated good agreement between calculated and experimental carbon (σ = 1.6 ppm) and proton (σ = 0.20 ppm) NMR shifts for a majority of deoxysugar isomers, validating the computationally derived conformational preferences. researchgate.netnih.gov
Computational Chemistry for Conformational Preferences
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the conformational landscapes of deoxysugars that are often inaccessible by experimental methods alone. nih.govresearchgate.net
A comprehensive computational examination of mono- and dideoxyhexopyranose derivatives using DFT methods (M05–2X/cc-pVTZ(-f)) has shed light on the energetic landscape of these molecules. nih.gov The study investigated both anomeric forms (α and β) and chair conformations (⁴C₁ and ¹C₄).
For 3-Deoxy-β-D-xylo-hexonic acid, calculations show a preference for the ⁴C₁ chair conformation over the ¹C₄ form, with a calculated Boltzmann distribution ratio of 60:40. nih.gov This indicates that both conformers are significantly populated at equilibrium. A key finding from the comparison of relative Gibbs free energies is that deoxygenation at the C-3 position imparts greater instability to the pyranose ring compared to deoxygenation at the C-2 or C-4 positions. nih.govresearchgate.netresearchgate.net
Table 2: Calculated Conformational Data for Select Deoxyhexonic Acids
| Compound | Preferred Conformer | ⁴C₁:¹C₄ Ratio | Δ(ΔG) of ¹C₄ (kcal mol⁻¹) |
|---|---|---|---|
| 3-Deoxy-β-D-xylo-hexonic acid | ⁴C₁ | 60:40 | 3.85 |
| 2-Deoxy-β-D-xylo-hexonic acid | ¹C₄ | 24:76 | 1.78 |
| 4-Deoxy-β-D-arabino-hexonic acid | ¹C₄ | 2:98 | 0.00 |
| 3-Deoxy-β-D-lyxo-hexonic acid | ⁴C₁ | 99:1 | 2.80 |
Data from a computational study by Vickman and Pohl (2018). nih.gov
The anomeric effect, which typically favors an axial orientation for an electronegative substituent at the anomeric carbon (C-1), plays a crucial role in the conformational stability of pyranose rings. However, this effect is modulated by other stereochemical features of the molecule.
Computational studies have revealed that for this compound, which possesses an equatorial hydroxyl group at the C-2 position, there is a preference for the α-anomer. nih.gov This contrasts with isomers having an axial C-2 hydroxyl, which show a greater preference for the β-anomer. nih.gov The oxidation of the C-6 position to a carboxylic acid, as in a hexonic acid, can also influence the anomeric preference compared to the parent aldohexose or the corresponding 6-deoxy sugar. nih.govresearchgate.net The relative Gibbs free energy calculated for the ¹C₄ conformation of 3-Deoxy-β-D-xylo-hexonic acid is 3.85 kcal mol⁻¹, a value that is significantly higher than that for many other deoxyhexonic acid isomers, highlighting the conformational instability imparted by the specific arrangement of its substituents. nih.gov
Reactivity and Degradation Mechanisms of 3 Deoxy D Xylo Hexonic Acid
Hydrolytic Stability and Reaction Pathways
The hydrolytic stability of 3-Deoxy-D-xylo-hexonic acid is influenced by its structure and the surrounding conditions. Like other deoxyhexonic acids, it can be formed from the hydrothermal treatment of carbohydrates such as D-glucose, cellobiose (B7769950), and β-cyclodextrin. nih.gov The formation of 3-deoxyhexonic acids under neutral hydrothermal conditions suggests the involvement of 3-deoxy-D-erythro-hex-2-ulose as an intermediate, a compound known to participate in both alkaline and acidic carbohydrate conversions. nih.gov
Computational studies have explored the conformational preferences and stability of deoxysugars, including 3-Deoxy-β-D-xylo-hexonic acid. nih.gov These studies indicate that deoxygenation at the C-3 position can lead to instability. nih.gov For instance, the removal of the hydroxyl group at the C-3 position of D-glucose increases the proportion of the furanose form, suggesting the removal of a significant stabilizing interaction. nih.gov Oxidation at the C-6 position to a carboxylic acid can further destabilize certain isomers in the 3-deoxysugar series. nih.gov
The reaction pathways of this compound can involve lactonization. Upon heating, 2-deoxy-D-arabino-hexonic acid undergoes significant lactonization. researchgate.net While specific studies on the lactonization of this compound under various hydrolytic conditions are not extensively detailed in the provided results, the behavior of similar compounds suggests that the formation of a 1,4-lactone is a likely reaction pathway. nist.gov
Alkali-Induced Transformations and Aldol (B89426) Cleavage
Under alkaline conditions, this compound, like other 3-deoxyaldonic acids, is susceptible to transformations. These acids are known products of the alkaline degradation of carbohydrates. nih.govresearchgate.net For example, significant amounts of 3-deoxy-lyxo- and xylo-hexonic acids are formed during the alkaline degradation of fructofuranosides. researchgate.net
One of the key alkali-induced reactions is aldol cleavage. For instance, 2-Keto-3-deoxy-D-erythro-hexonic acid (KDG), when treated with bases, undergoes aldol cleavage between the C-3 and C-4 positions to yield pyruvic acid and D-glyceraldehyde phosphate (B84403). researchgate.net While direct evidence for aldol cleavage of this compound is not explicitly provided, the general reactivity of related 3-deoxy aldonic acids suggests it is a plausible degradation pathway under alkaline conditions.
The formation of various deoxyaldonic acids, including this compound, has been observed in the analysis of plant gums using thermally assisted hydrolysis and methylation (THM), a process that involves alkaline hydrolysis. researchgate.net This further supports the role of alkaline conditions in the formation and transformation of this compound. researchgate.net
Photochemical Reactivity and Catalysis in Carbohydrate Systems
Information regarding the specific photochemical reactivity of this compound is limited in the provided search results. However, photochemical reactions are recognized as a useful tool in the synthesis of 2-deoxy sugars from glycals. researchgate.net For example, the photolysis of methyl 3,4,6-tri-O-acetyl-2-bromo-2-deoxy-β-D-glucopyranoside in 2-propanol leads to the replacement of the bromine atom with a hydrogen atom in high yield. researchgate.net This indicates the potential for photochemical transformations in related deoxy sugar derivatives.
In the context of catalysis, the conversion of carbohydrates using catalysts like Sn-Beta zeolite in methanol (B129727) can produce various compounds, including 3-deoxy-hexonic acid methyl esters. dtu.dk This highlights the role of catalysis in the formation of derivatives of 3-deoxyhexonic acids from biomass. dtu.dk Furthermore, acid/base catalysis is a fundamental principle in the hydrolysis of glycosidic bonds, with carboxylate groups playing a role in stabilizing transition states. unicam.it While not directly focused on this compound, this principle is relevant to the broader context of carbohydrate reactivity.
The degradation of carbohydrates in strongly alkaline conditions, which can be monitored by UV detection, involves the formation of UV-absorbing compounds from the hydroxyl groups of carbohydrates. vtt.fi This process is relevant to the analysis of carbohydrate-derived compounds like this compound in complex mixtures. vtt.fi
Biological and Environmental Significance of 3 Deoxy D Xylo Hexonic Acid
Metabolic Intermediates and Pathways in Biological Systems
While 3-Deoxy-D-xylo-hexonic acid itself is not a central metabolite in major pathways, its structural analogues are key intermediates in carbohydrate metabolism. Deoxy-sugar acids are characteristic products of pathways like the Entner-Doudoroff (ED) pathway, which serves as an alternative to glycolysis in many bacteria. In the ED pathway, glucose is converted to 2-keto-3-deoxy-6-phosphogluconate (KDPG), a 3-deoxyhexonic acid derivative, which is then cleaved into pyruvate (B1213749) and glyceraldehyde-3-phosphate.
Similarly, the catabolism of D-xylose, a major component of hemicellulose, can proceed through an oxidative pathway in some bacteria. This pathway involves the conversion of D-xylose to D-xylonic acid, which is then dehydrated to form 2-keto-3-deoxy-D-xylonic acid. This intermediate is further metabolized via the Weimberg or Dahms pathways, ultimately feeding into the central carbon metabolism. researchgate.net These established pathways for related deoxy-sugar acids highlight the biochemical plausibility and importance of this compound as a potential, if less common, metabolic product or intermediate in microbial systems.
Linkages to Key Carbohydrate Conversion Products (e.g., 3-deoxy-D-erythro-hex-2-ulose)
A direct link to the formation of 3-deoxyhexonic acids is found in the degradation of 3-deoxy-D-erythro-hex-2-ulose, also known as 3-deoxyglucosone (B13542) (3DG). 3DG is a reactive dicarbonyl compound formed during carbohydrate metabolism. In aqueous phosphate (B84403) buffer under physiological conditions (pH 7.5, 37°C), 3DG undergoes a skeletal rearrangement to produce C2-epimeric metasaccharinic acids. wiley.com
This conversion occurs exclusively through an intramolecular 1,2-hydrogen transfer mechanism. wiley.com The process is stereoselective, yielding two specific 3-deoxyhexonic acid isomers: 3-deoxy-D-ribo-hexonic acid and 3-deoxy-D-arabino-hexonic acid. Although these are not the xylo isomer, they are structurally very similar, differing only in the stereochemistry at specific carbon atoms. The reaction demonstrates a clear and significant pathway through which a common carbohydrate degradation product is converted into 3-deoxyhexonic acids.
| Reactant | Conversion Mechanism | Products | Product Ratio |
| 3-deoxy-D-erythro-hex-2-ulose (3DG) | Intramolecular 1,2-hydrogen transfer | 3-deoxy-D-ribo-hexonic acid | ~1 |
| 3-deoxy-D-arabino-hexonic acid | ~6 |
This table summarizes the stereoselective rearrangement of 3-deoxy-D-erythro-hex-2-ulose into its 3-deoxyhexonic acid products. wiley.com
Role in Geochemical and Astrobiological Contexts
The role of specific sugar acids like this compound in geochemical cycles is not well-documented. However, the study of deoxysugars and their derivatives in astrobiological contexts offers compelling insights. Sugars and their related compounds are considered crucial for the origin of life. nih.gov Research has confirmed the presence of various sugar derivatives, including deoxysugar alcohols and the deoxysugar acid 3,4-dihydroxybutyric acid, in laboratory experiments that simulate the photoprocessing of astrophysical ices. wiley.com
Furthermore, analysis of carbonaceous meteorites, such as the Murchison meteorite, has identified extraterrestrial deoxysugar alcohols. wiley.comnih.gov These findings support the hypothesis that deoxysugars can form abiotically under astrophysical conditions and could have been delivered to early Earth via meteorite impacts, contributing to the prebiotic chemical inventory necessary for life to emerge. nih.gov While this compound has not been specifically identified, the confirmed presence of related deoxysugar derivatives in meteorites suggests that it belongs to a class of compounds with potential astrobiological relevance. nih.govpnas.org
Characterization in Complex Biological and Environmental Samples
The characterization of 3-deoxyhexonic acids in complex samples presents an analytical challenge due to their polarity and structural similarity to other organic acids. A primary method for their analysis is gas chromatography coupled with mass spectrometry (GC-MS). nih.gov This technique requires a derivatization step to make the polar sugar acids volatile. Silylation, using reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to replace the active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net
This derivatization allows for the separation of the compounds by GC and their identification and quantification by MS based on their unique retention times and mass fragmentation patterns. nih.govresearchgate.net This methodology has been successfully applied to the analysis of various sugars and related polar compounds in complex environmental matrices such as atmospheric aerosol particles, soil, and sediments. nih.govresearchgate.net In biological fluids, mass spectrometry, often coupled with liquid chromatography (LC-MS), is the platform of choice for detecting and characterizing metabolites, including various organic acids. waters.com The analysis of TMS-derivatized lactones of 3-deoxy-ribo-hexonic acid and its stereoisomers by mass spectrometry has been documented, providing reference data for their identification.
| Analytical Technique | Sample Type | Preparation Method | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Environmental (aerosols, soil, sediment) | Extraction and Silylation (e.g., with BSTFA) | Identification and quantification of sugars and sugar acids. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Aqueous Solution | Direct analysis of labeled isotopes | Elucidation of formation mechanisms (e.g., 1,2-hydrogen transfer). |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Biological Fluids (urine, plasma) | Extraction, potential derivatization | Detection and profiling of drug metabolites and endogenous organic acids. waters.com |
This table outlines common analytical methods used for the characterization of deoxysugar acids and related compounds in various sample types.
Role as a Structural Motif in Carbohydrate-Based Research
In carbohydrate-based research, deoxysugars and their acid derivatives serve as important structural motifs for synthesizing complex, biologically active molecules. The absence of a hydroxyl group at a specific position can profoundly alter a molecule's chemical properties and its interaction with biological systems. Researchers exploit these features to create probes, inhibitors, and therapeutic agents.
For instance, modified deoxysugars are used in the chemoenzymatic synthesis of glycoconjugates. researchgate.net Glycoconjugates—carbohydrates linked to proteins or lipids—are vital for cellular recognition, signaling, and immune responses. nih.gov The synthesis of molecules like 3-deoxy-3-fluoro-L-fucose and its subsequent enzymatic incorporation into larger glycans illustrates how a deoxysugar derivative can be used to create modified biopolymers with altered functions. researchgate.net Similarly, deoxysugar motifs are foundational in the synthesis of oligosaccharides for the development of carbohydrate-based vaccines against bacterial pathogens. mdpi.com By incorporating deoxysugars, chemists can construct specific antigenic epitopes that mimic those on bacterial surfaces, aiming to elicit a targeted immune response. While specific examples focusing on this compound as a starting synthon are not prominent, its structure represents a valuable chiral scaffold that fits within this broader research paradigm of using deoxysugar motifs to build complex and functionally significant glycoconjugates.
Emerging Research Directions and Future Perspectives on 3 Deoxy D Xylo Hexonic Acid
Innovations in Synthetic Methodologies and Chemical Transformations
Recent advancements in synthetic chemistry are paving the way for more efficient and stereoselective production of deoxysugar acids. While methodologies specifically targeting 3-Deoxy-D-xylo-hexonic acid are evolving, progress in the synthesis of related compounds highlights key innovative trends. An improved and convenient synthesis for 3-deoxy-D-xylo-hexose, a direct precursor, has been developed, providing a more accessible route to this class of molecules nih.gov.
Furthermore, research into related keto-deoxysugar acids has yielded simple, efficient, and stereoselective methods, such as the five-step synthesis of 2-keto-3-deoxy-D-erythro-hexonic acid (KDG) isopropyl ester from 2,3-O-isopropylidene-D-threitol nih.gov. Enzymatic synthesis is also a promising frontier. The enzyme DAHP synthase, for example, catalyzes the formation of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), showcasing the potential of biocatalysis for producing complex deoxysugar acids from simple precursors like phosphoenolpyruvate and erythrose-4-phosphate wikipedia.org. These strategies, combining chemical and biological approaches, are crucial for overcoming challenges in synthesizing structurally complex and stereochemically rich molecules like this compound.
Advanced Spectroscopic and Computational Characterization of Conformational Landscapes
A deep understanding of the three-dimensional structure and conformational flexibility of this compound is essential for elucidating its function. Advanced computational and spectroscopic techniques are at the forefront of this research. Computational studies using Density Functional Theory (DFT) have become invaluable for investigating the energetic landscapes of deoxysugars. nih.gov Such studies have revealed that deoxygenation at the C-3 position can impart greater instability to the pyranose ring compared to deoxygenation at other positions nih.gov.
These theoretical models are often validated by comparing calculated NMR shifts with experimental data obtained through techniques like proton and carbon NMR nih.gov. Detailed NMR analysis, including multidimensional techniques, has been successfully applied to characterize complex derivatives such as borylated 3-deoxy-D-galactose, a related monosaccharide nih.gov. For analytical purposes, especially in complex mixtures, derivatization is often employed. Trimethylsilyl (B98337) (TMS) derivatives of this compound and its lactone form have been characterized, enabling analysis by methods like gas chromatography.
Table 1: Spectroscopic and Computational Methods in Deoxysugar Analysis
| Technique | Application | Key Findings/Insights | References |
| Density Functional Theory (DFT) | Investigating energetic landscapes and conformational preferences of deoxysugars. | Deoxygenation at C-3 imparts greater instability; oxidation at C-6 can shift chair equilibrium. | nih.govnih.gov |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and validation of computational models. | Provides experimental chemical shifts that correlate with theoretical predictions. | nih.gov |
| Advanced NMR (¹¹B, COSY, HSQC) | Detailed characterization of complex, modified deoxysugars. | Elucidation of J-couplings and spatial relationships in borylated monosaccharides. | nih.gov |
| Gas Chromatography (GC) | Separation and analysis of derivatized sugar acids. | Analysis of TMS-derivatized this compound and its lactone. |
Elucidation of Novel Biological Roles and Pathways
This compound is primarily recognized for its role as an intermediate in microbial metabolic pathways, particularly in the catabolism of D-xylose, a major component of lignocellulosic biomass. The D-xylose oxidative pathway involves the oxidation of D-xylose to D-xylonic acid, which is then dehydrated to form 2-keto-3-deoxy-D-xylonic acid. nih.govresearchgate.net This key intermediate can then be channeled into two different metabolic routes: the Weimberg pathway or the Dahms pathway, which ultimately convert it into central metabolites like pyruvate (B1213749) and glycolaldehyde. nih.govresearchgate.net
Beyond its role as a metabolic intermediate, research on the corresponding hexose (B10828440) suggests other potential biological activities. Studies using primary hepatocytes have shown that 3-deoxy-D-xylo-hexose (also known as 3-deoxy-D-galactose) can influence glycosaminoglycan (GAG) synthesis. nih.gov At concentrations of 10 mM and 20 mM, this deoxysugar reduced the incorporation of precursors into cellular GAGs, suggesting an inhibitory effect on either GAG chain elongation or an alteration of their degradation nih.gov. This finding opens up the possibility that this compound or its derivatives could have roles in modulating complex biological processes.
Applications in Sustainable Chemistry and Biomass Valorization
The position of this compound's precursor, 2-keto-3-deoxy-D-xylonic acid, as a key intermediate in the D-xylose oxidative pathway makes it central to biomass valorization efforts. nih.govresearchgate.net D-xylose is a pentose sugar that is abundant in agricultural and forestry waste. Metabolic engineering of microorganisms like E. coli and S. cerevisiae aims to create efficient microbial cell factories that can convert xylose into value-added chemicals. researchgate.net
The Dahms pathway, which proceeds through 2-keto-3-deoxy-D-xylonic acid, cleaves this intermediate into pyruvate and glycolaldehyde. nih.gov These products can be further converted into commercially important platform chemicals. For instance, engineered S. cerevisiae has been used to produce ethylene glycol and glycolic acid from D-xylose via this pathway. researchgate.net Glycolic acid is a monomer used in the production of biodegradable polymers like polyglycolic acid (PGA), highlighting a direct route from biomass to sustainable materials. researchgate.net
Table 2: Products from the Valorization of D-Xylose via the Dahms Pathway
| Intermediate | Enzymatic Action | Resulting Products | Potential Applications | References |
| 2-keto-3-deoxy-D-xylonic acid | Aldolase | Pyruvate, Glycolaldehyde | Central metabolism, Biofuel precursors | nih.gov |
| Glycolaldehyde | Glycolaldehyde dehydrogenase | Glycolic acid | Biodegradable polymers (e.g., PLGA) | nih.govresearchgate.net |
| Glycolaldehyde | Glycolaldehyde reductase | Ethylene glycol | Antifreeze, Polyester production | nih.govresearchgate.net |
Expanding the Scope of Analytical Techniques for Complex Sample Analysis
The detection and quantification of this compound in complex biological or industrial matrices require robust and sensitive analytical methods. A primary challenge is the low volatility and high polarity of sugar acids, which often necessitates derivatization prior to analysis by gas chromatography (GC). A common and effective strategy is silylation, where active hydrogens are replaced with trimethylsilyl (TMS) groups. The resulting TMS derivatives of this compound and its 1,4-lactone are more volatile and thermally stable, making them amenable to GC-based separation and subsequent detection, typically by mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for the unambiguous structural identification of deoxysugars and their derivatives, although its application in complex mixtures can be limited by lower sensitivity compared to MS. nih.gov Advanced NMR techniques, however, are indispensable for detailed structural characterization in purified samples, as demonstrated in the analysis of related borylated monosaccharides nih.gov. The future of analytical methods in this area lies in the integration of multiple techniques, such as hyphenated liquid chromatography-mass spectrometry (LC-MS) methods that may reduce the need for derivatization, and the application of metabolomics workflows to better understand the flux through pathways involving this compound in engineered microorganisms.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 3-Deoxy-D-xylo-hexonic acid in laboratory settings?
Methodological Answer:
Synthesis typically involves stereoselective chemical or enzymatic pathways, with purification via column chromatography or crystallization. Characterization requires a combination of:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and purity.
- Mass Spectrometry (MS) : For molecular weight validation.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for research-grade samples).
Key challenges include minimizing side reactions during synthesis and ensuring anhydrous conditions to prevent degradation .
Basic: What safety protocols are critical when handling this compound in a laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear EN 166-certified goggles, nitrile gloves (tested for chemical resistance), and flame-retardant lab coats .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
- Storage : Keep in airtight containers under inert gas (e.g., argon) at 4°C to prevent oxidation .
Advanced: How can researchers optimize analytical methods (e.g., GC-MS) to detect trace amounts of this compound in biological matrices?
Methodological Answer:
- Derivatization : Use trimethylsilyl (TMS) or methyl ester derivatives to enhance volatility for GC-MS analysis .
- Internal Standards : Isotope-labeled analogs (e.g., ¹³C-labeled compounds) improve quantification accuracy.
- Column Selection : Polar capillary columns (e.g., DB-WAX) improve separation efficiency for sugar acids.
- Validation : Perform spike-and-recovery experiments in relevant matrices (e.g., serum, urine) to assess limits of detection (LOD < 0.1 µg/mL) .
Advanced: How should researchers resolve contradictions in experimental data related to this compound’s metabolic activity?
Methodological Answer:
- Source Analysis : Compare experimental conditions (e.g., pH, temperature, cofactors) across studies. For example, conflicting enzymatic activity data may arise from differences in assay buffers .
- Statistical Validation : Apply ANOVA or t-tests to evaluate reproducibility across replicates.
- Cross-Validation : Use orthogonal techniques (e.g., isotopic tracing vs. enzymatic assays) to confirm metabolic flux .
- Error Margins : Quantify instrument uncertainty (e.g., ±5% for HPLC) and biological variability (e.g., cell line heterogeneity) .
Advanced: What are the unresolved questions regarding this compound’s role in metabolic pathways?
Methodological Answer:
Current gaps include:
- Enzymatic Regulation : Whether it acts as an inhibitor or substrate in the shikimate pathway under varying redox conditions.
- Cross-Species Variability : Differences in microbial vs. mammalian metabolism require comparative studies using knockout models.
- Isotope-Labeling Studies : Use ¹⁴C-labeled compounds to trace incorporation into downstream metabolites in in vitro models .
Basic: How can structural analogs of this compound be used to validate its biochemical interactions?
Methodological Answer:
- Analog Design : Synthesize analogs with modified hydroxyl groups (e.g., 3-Deoxy-D-ribo-hexonic acid) to test binding specificity.
- Docking Simulations : Use software like AutoDock to predict interactions with enzymes (e.g., dehydrogenases).
- Competitive Assays : Measure IC₅₀ values to compare inhibitory potency against natural substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
